Superior P-gp Inhibition vs. Clinical-Stage Reference Inhibitors (Tariquidar and Verapamil)
Jatrophane 2 exhibits P-glycoprotein (P-gp) inhibitory activity that surpasses that of both R(+)-verapamil (a first-generation P-gp inhibitor) and tariquidar (a potent third-generation P-gp inhibitor). In a direct comparative study using the colorectal multi-drug resistant cell line DLD1-TxR, Jatrophane 2 (along with Jatrophane 5) was classified among the most powerful inhibitors within a panel of 12 jatrophane diterpenoids, demonstrating greater efficacy than the reference inhibitors [1]. The study established a functional hierarchy for P-gp inhibition: Jatrophane 2/5 > Tariquidar > R(+)-Verapamil in this DLD1-TxR model system [1].
| Evidence Dimension | P-glycoprotein (P-gp) inhibitory potency |
|---|---|
| Target Compound Data | Most powerful inhibition (top tier among 12 jatrophanes) |
| Comparator Or Baseline | R(+)-verapamil and tariquidar |
| Quantified Difference | Higher than R(+)-verapamil and tariquidar |
| Conditions | Colorectal multi-drug resistant (MDR) cells (DLD1-TxR) |
Why This Matters
Selection of a modulator with activity exceeding that of advanced clinical candidates like tariquidar ensures maximal chemosensitization in resistant models, increasing the likelihood of observing robust reversal phenotypes.
- [1] Jadranin M, Pešić M, Aljančić I, et al. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines. Phytochemistry. 2013;86:208-217. doi:10.1016/j.phytochem.2012.09.003 View Source
